molecular formula C18H15F2NO4 B2634668 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine CAS No. 2034319-08-7

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine

Cat. No.: B2634668
CAS No.: 2034319-08-7
M. Wt: 347.318
InChI Key: CNWNKUFDPRBGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine ( 2034319-08-7) is a synthetically produced azetidine derivative of significant interest in medicinal chemistry and agrochemical research. This compound, with the molecular formula C18H15F2NO4 and a molecular weight of 347.32 g/mol, features a benzodioxole moiety linked via an ether bridge to an azetidine ring which is acylated by a 3,4-difluorobenzoyl group. This specific structure classifies it as a versatile chemical scaffold. Compounds containing the 1,3-benzodioxole core have demonstrated remarkable biological activities in scientific studies. Recent research on structurally similar N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives has identified potent auxin receptor agonists that promote primary root growth in plants, showing activity far exceeding that of traditional plant hormones like NAA (1-naphthylacetic acid) . These derivatives function by binding to the Transport Inhibitor Response 1 (TIR1) receptor, enhancing auxin-response signaling, and down-regulating root growth-inhibiting genes, which presents a promising approach for developing novel plant growth regulators . Furthermore, benzodioxole-containing compounds are frequently investigated for their potential to interact with key human biological targets, such as Glycogen Synthase Kinase-3 beta (GSK-3β), which is implicated in neurological disorders and cancer pathways . This product is provided for non-human research applications only. It is intended for use in laboratory chemical synthesis, as a building block in drug discovery programs, or as a standard in analytical studies. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4/c19-14-3-1-12(5-15(14)20)18(22)21-7-11(8-21)9-23-13-2-4-16-17(6-13)25-10-24-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWNKUFDPRBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde and an acid catalyst to form the benzodioxole ring.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzodioxole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

The compound shares key motifs with paroxetine-related substances (), which are piperidine-based antidepressants. Key differences include:

Compound Core Structure Substituents Fluorine Positions Molecular Weight Known Applications Reference
Target Compound Azetidine 3,4-difluorobenzoyl, benzodioxolyloxy 3,4 (on benzoyl) ~391.3 (calc.) Hypothetical CNS drug
Paroxetine Hydrochloride Piperidine 4-fluorophenyl, benzodioxolyloxy 4 (on phenyl) 365.83 Antidepressant (SSRI)
Paroxetine Related Compound G RS Piperidine 4-fluorophenyl-4′-phenyl, benzodioxolyloxy 4 (on phenyl) 405.46 Analytical standard
Paroxetine System Suitability Mixture A RS Piperidine 4-methoxyphenyl, benzodioxolyloxy None (methoxy) ~380 (approx.) Purity testing
Key Observations:

This may enhance selectivity for certain targets but reduce metabolic stability due to increased reactivity.

Fluorination Pattern : The 3,4-difluorobenzoyl group in the target compound introduces stronger electron-withdrawing effects than the single 4-fluorophenyl group in paroxetine. This could improve resistance to oxidative metabolism .

Substituent Position : The benzodioxolyloxy group is retained across analogs, suggesting its role in receptor interaction (e.g., serotonin transporter binding).

Comparison with Benzoxazine Resins (–4)

While structurally distinct, benzoxazine resins (six-membered heterocycles) provide insights into thermal properties relevant to material science applications:

Property Target Compound (Hypothetical) Benzoxazine Resins (e.g., PBOZ) Reference
Thermal Stability Likely moderate (aromatic groups) High (char yield >60%)
Curing Behavior Not applicable (monomeric) Volume expansion during curing
Application Potential Pharmaceuticals Engineering plastics, composites

The target compound’s monomeric structure and lack of polymerization motifs (unlike benzoxazines) limit direct thermal comparisons. However, its aromatic and fluorinated groups may confer moderate thermal stability in drug formulations.

Research Implications and Gaps

Novel methods for azetidine functionalization may be required.

Thermal Behavior : If repurposed for material science, comparative studies with benzoxazines would be needed to assess char yield and curing dynamics.

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClFNO3C_{19}H_{20}ClFNO_3 with a molecular weight of approximately 365.83 g/mol. The compound features a complex structure that includes a benzodioxole moiety, which is often associated with various pharmacological effects.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds synthesized from benzodioxole showed potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives had IC50 values ranging from 0.68 to 2.57 µM against α-amylase, indicating their potential as therapeutic agents for diabetes management .

Anticancer Activity

The benzodioxole core has been linked to anticancer properties. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For example, one derivative demonstrated significant activity against four different cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that compounds like this compound may have potential as anticancer agents.

In Vitro Studies

In vitro studies utilizing MTS assays assessed the cytotoxicity of benzodioxole derivatives across cancer and normal cell lines. The results indicated a promising safety profile for these compounds, which could be advantageous in drug development .

CompoundTarget EnzymeIC50 (µM)Cancer Cell Lines TestedCytotoxicity
IIaα-Amylase0.85MultipleLow
IIcα-Amylase0.68MultipleLow
IIdN/AN/A4 different linesModerate

In Vivo Studies

In vivo experiments using streptozotocin-induced diabetic mice showed that certain benzodioxole derivatives significantly reduced blood glucose levels after administration. For instance, compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL over five doses . This highlights the potential of these compounds in managing diabetes through oral administration.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis using coupling reactions (e.g., Mitsunobu for benzodioxol-ether linkage) and benzoylation under anhydrous conditions. For example, analogous benzodioxol-containing compounds were synthesized via refluxing with sodium metabisulfite in DMF under nitrogen .
  • Data Analysis : Compare yields under varying temperatures (80–120°C) and catalysts (e.g., Pd/C vs. NaHCO₃). A study on benzoxazole derivatives reported 65–78% yields with DMF as solvent at 120°C .

Q. Which analytical techniques are critical for purity assessment and structural confirmation of this compound?

  • Methodology : Use HPLC with ammonium acetate buffer (pH 6.5) for assay validation, as described in pharmacopeial methods for structurally similar azetidine derivatives .
  • Advanced Characterization : Pair LC-MS with NMR (¹H/¹³C) to resolve stereochemical ambiguities. For benzodioxol analogs, coupling constants (J = 8–10 Hz in ¹H NMR) confirmed para-substitution .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its bioactivity, and what computational models predict its receptor interactions?

  • Experimental Design : Perform DFT calculations to map HOMO/LUMO orbitals and compare with fluorinated benzodiazepines. Studies on 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone showed fluorine atoms enhance binding to GABA receptors via dipole interactions .
  • Contradiction Analysis : Contrast in vitro binding assays (e.g., IC₅₀ discrepancies between HEK-293 and CHO cell lines) to identify assay-specific artifacts.

Q. What environmental fate studies are applicable to assess its persistence and ecotoxicity?

  • Methodology : Adopt Project INCHEMBIOL’s framework to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation in aquatic systems .
  • Data Interpretation : Compare half-lives (t₁/₂) in soil vs. water matrices. Fluorinated analogs showed t₁/₂ = 12–28 days in freshwater, with bioaccumulation factors (BCF) >500 in Daphnia .

Q. How do structural modifications (e.g., replacing difluorobenzoyl with trifluoromethyl groups) alter pharmacokinetic properties?

  • Synthetic Strategy : Synthesize analogs via reductive amination or click chemistry. A triazole-modified benzodioxol derivative exhibited 2.3-fold higher Caco-2 permeability .
  • In Vivo Validation : Use radiolabeled isotopes (e.g., ¹⁸F) for biodistribution studies in rodent models, referencing isotope labeling protocols .

Methodological Challenges and Solutions

Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?

  • Approach : Conduct interspecies microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification. Adjust for CYP450 isoform differences using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Quality Control : Implement process analytical technology (PAT) for real-time monitoring of intermediates. A study on benzimidazoles achieved <5% variability using in-line FTIR .

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